KRAS G12C inhibitor 5

Übersicht

Beschreibung

KRAS G12C inhibitor 5 is a novel compound designed to target the KRAS G12C mutation, a common mutation found in various cancers such as non-small cell lung cancer, colorectal cancer, and pancreatic cancer. This mutation involves the substitution of glycine with cysteine at the 12th position of the KRAS protein, leading to uncontrolled cell growth and cancer progression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of KRAS G12C inhibitor 5 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The process begins with the preparation of a suitable starting material, followed by a series of chemical transformations such as halogenation, nucleophilic substitution, and cyclization. The final step involves the coupling of the intermediate with a specific functional group to yield the desired inhibitor .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .

Analyse Chemischer Reaktionen

Types of Reactions: KRAS G12C inhibitor 5 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of the inhibitor.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may possess different biological activities and properties .

Wissenschaftliche Forschungsanwendungen

KRAS G12C inhibitor 5 has a wide range of applications in scientific research:

Chemistry: It is used as a tool compound to study the chemical properties and reactivity of KRAS inhibitors.

Biology: The inhibitor is employed in cellular and molecular biology studies to investigate the role of KRAS G12C mutation in cancer.

Medicine: this compound is being explored as a potential therapeutic agent for treating cancers harboring the KRAS G12C mutation.

Wirkmechanismus

KRAS G12C inhibitor 5 is compared with other similar compounds such as sotorasib and adagrasib:

Sotorasib: The first FDA-approved KRAS G12C inhibitor, known for its efficacy in non-small cell lung cancer.

Adagrasib: Another potent KRAS G12C inhibitor currently under clinical investigation.

Uniqueness: this compound may offer advantages in terms of binding affinity, selectivity, and resistance profile compared to other inhibitors .

Vergleich Mit ähnlichen Verbindungen

- Sotorasib

- Adagrasib

- MRTX849

- AMG510

Biologische Aktivität

KRAS G12C inhibitors, particularly the compound known as KRAS G12C inhibitor 5 , represent a significant advancement in targeted cancer therapy, specifically for non-small cell lung cancer (NSCLC) and other malignancies harboring the KRAS G12C mutation. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and clinical implications based on recent research findings.

Overview of KRAS G12C Inhibition

KRAS is a critical oncogene involved in cell signaling pathways that regulate cell proliferation and survival. The G12C mutation leads to constitutive activation of KRAS, promoting oncogenic signaling. Inhibitors targeting this mutation aim to selectively bind to the inactive GDP-bound form of KRAS, preventing its conversion to the active GTP-bound state.

Key Mechanism:

- Covalent Binding: KRAS G12C inhibitors, including inhibitor 5, covalently bind to the cysteine residue at position 12, locking the protein in its inactive state. This mechanism is crucial for inhibiting downstream signaling pathways that contribute to tumor growth.

Comparative Efficacy of KRAS G12C Inhibitors

Recent studies have evaluated the potency of various KRAS G12C inhibitors, including inhibitor 5. The following table summarizes the inhibitory concentrations (IC50) and their corresponding effects on cellular activity:

| Compound | IC50 (nM) | Efficacy |

|---|---|---|

| ARS-853 | 5899 | Limited clinical efficacy |

| ARS-1620 | 692 | Moderate response |

| Sotorasib | 35 | Approved; ORR of 37.1% |

| Adagrasib | 78 | Approved; ORR of 42.9% |

| This compound | 0.6 | High potency; promising preclinical results |

Clinical Studies and Findings

- Phase I/II Trials : Clinical trials have demonstrated that this compound exhibits superior potency compared to first-generation inhibitors. For instance, in a study involving NSCLC patients with the KRAS G12C mutation, early results indicated a high objective response rate (ORR) and prolonged progression-free survival (PFS).

- Real-World Data : A pharmacovigilance study highlighted the safety profile of KRAS G12C inhibitors, including inhibitor 5. Adverse events were reported but generally manageable. Notably, hepatotoxicity was identified as a significant concern across various studies.

- Mechanistic Insights : Research has shown that inhibitor 5 effectively depletes cellular active KRAS at nanomolar concentrations, even in the presence of growth factors that typically activate KRAS signaling pathways. This suggests a robust ability to maintain its inhibitory effect under physiological conditions.

Case Studies

- Case Study A : A patient with advanced NSCLC treated with this compound showed a marked reduction in tumor size after three months of therapy, correlating with a decrease in circulating tumor DNA levels.

- Case Study B : Another patient experienced significant symptom relief and stabilization of disease over six months, highlighting the potential for improved quality of life alongside clinical efficacy.

Eigenschaften

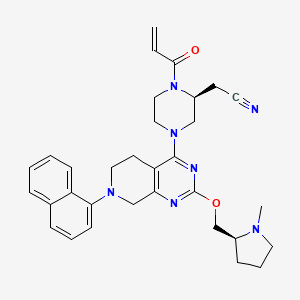

IUPAC Name |

2-[(2S)-4-[2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-7-naphthalen-1-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H37N7O2/c1-3-30(40)39-19-18-38(20-24(39)13-15-33)31-27-14-17-37(29-12-6-9-23-8-4-5-11-26(23)29)21-28(27)34-32(35-31)41-22-25-10-7-16-36(25)2/h3-6,8-9,11-12,24-25H,1,7,10,13-14,16-22H2,2H3/t24-,25-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBKBMFMBHWUYHS-DQEYMECFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC=CC5=CC=CC=C54)C(=N2)N6CCN(C(C6)CC#N)C(=O)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H]1COC2=NC3=C(CCN(C3)C4=CC=CC5=CC=CC=C54)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H37N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.